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Compound of Interest

Compound Name: Aderamastat

Cat. No.: B12388083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Aderamastat (also known as FP-025) is a potent and selective, orally bioavailable small

molecule inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key mediator in

inflammatory and fibrotic diseases, making it a compelling therapeutic target. This technical

guide provides a comprehensive overview of the chemical structure and a detailed synthesis

pathway of Aderamastat, compiled from publicly available scientific literature and patent

documents. This document is intended to serve as a valuable resource for researchers and

professionals involved in the discovery and development of novel therapeutics targeting MMP-

12.

Chemical Structure and Properties
Aderamastat is a heterocyclic compound with a molecular formula of C₂₁H₁₈N₂O₄S and a

molecular weight of 394.45 g/mol . Its chemical structure is characterized by a central furan ring

linked to a hydantoin moiety and a substituted phenylthio group.

Table 1: Chemical Identifiers for Aderamastat
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Identifier Value

IUPAC Name

5-[3-[4-[(3-

methylphenyl)methoxy]phenyl]sulfanylfuran-2-

yl]imidazolidine-2,4-dione

SMILES
Cc1cccc(c1)COc2ccc(cc2)Sc3ccoc3C4C(=O)N

C(=O)N4

InChIKey CXEKSVVDMIAMLF-UHFFFAOYSA-N

CAS Number 877176-23-3

Molecular Formula C₂₁H₁₈N₂O₄S

Molecular Weight 394.45 g/mol

Source: PubChem CID 67177374

Synthesis Pathway
The synthesis of Aderamastat can be accomplished through a multi-step process as outlined

in patent literature. The key steps involve the formation of the substituted thiophenol, followed

by its reaction with a furan derivative, and subsequent construction of the hydantoin ring.

A plausible synthetic route is depicted below:
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Synthesis of Intermediate A

Synthesis of Intermediate B

Coupling and Hydantoin Formation

4-Hydroxythiophenol

Intermediate A
(4-((3-Methylbenzyl)oxy)thiophenol)

Base, Solvent

3-Methylbenzyl chloride

Intermediate A

Furan-2-carbaldehyde

Intermediate B
(3-Bromofuran-2-carbaldehyde)

Solvent

Bromine
Intermediate B

Intermediate C
(3-((4-((3-Methylbenzyl)oxy)phenyl)thio)furan-2-carbaldehyde)

Base, Solvent

Aderamastat
KCN, (NH4)2CO3, EtOH/H2O

Click to download full resolution via product page

Caption: Proposed synthesis pathway for Aderamastat.

Experimental Protocols
The following are generalized experimental protocols based on standard organic chemistry

methodologies and information inferred from patent literature. Specific reaction conditions,

such as temperature, reaction time, and purification methods, may require optimization.

Step 1: Synthesis of 4-((3-Methylbenzyl)oxy)thiophenol (Intermediate A)

To a solution of 4-hydroxythiophenol in a suitable solvent such as acetone or DMF, is added a

base, for instance, potassium carbonate. The mixture is stirred at room temperature, followed

by the addition of 3-methylbenzyl chloride. The reaction mixture is then heated to reflux and

monitored by TLC until completion. After cooling, the mixture is filtered, and the solvent is

removed under reduced pressure. The resulting crude product is purified by column

chromatography to yield 4-((3-methylbenzyl)oxy)thiophenol.
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Step 2: Synthesis of 3-Bromofuran-2-carbaldehyde (Intermediate B)

Furan-2-carbaldehyde is dissolved in a suitable solvent like dichloromethane. The solution is

cooled to 0°C, and a solution of bromine in the same solvent is added dropwise while

maintaining the temperature. The reaction is stirred at low temperature and then allowed to

warm to room temperature. Upon completion, the reaction is quenched with a solution of

sodium thiosulfate and extracted with an organic solvent. The combined organic layers are

dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-bromofuran-2-

carbaldehyde, which may be used in the next step without further purification.

Step 3: Synthesis of 3-((4-((3-Methylbenzyl)oxy)phenyl)thio)furan-2-carbaldehyde (Intermediate

C)

Intermediate A and Intermediate B are dissolved in a polar aprotic solvent such as DMF. A

base, for example, potassium carbonate, is added, and the reaction mixture is stirred at an

elevated temperature. The progress of the reaction is monitored by TLC. After completion, the

mixture is poured into water and extracted with an organic solvent. The organic extracts are

washed with brine, dried, and concentrated. The crude product is purified by column

chromatography to afford the desired aldehyde.

Step 4: Synthesis of Aderamastat

To a solution of Intermediate C in a mixture of ethanol and water, potassium cyanide and

ammonium carbonate are added. The reaction vessel is sealed and heated. The reaction is

monitored for the formation of the hydantoin ring. Upon completion, the reaction mixture is

cooled, and the precipitated product is collected by filtration, washed with water, and dried to

give Aderamastat. Further purification can be achieved by recrystallization.

Biological Activity and Quantitative Data
Aderamastat is a highly selective inhibitor of MMP-12. The inhibitory activity of Aderamastat
and its selectivity over other matrix metalloproteinases are crucial for its therapeutic potential

and safety profile.

Table 2: In Vitro Inhibitory Activity of Aderamastat against various MMPs
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MMP Subtype IC₅₀ (nM)

MMP-12 Data not publicly available

MMP-1 Data not publicly available

MMP-2
Reported to have 90-fold selectivity for MMP-12

over MMP-2

MMP-3 Data not publicly available

MMP-7 Data not publicly available

MMP-8 Data not publicly available

MMP-9 Data not publicly available

MMP-13 Data not publicly available

MMP-14 Data not publicly available

Note: Specific IC₅₀ values are not consistently reported in publicly accessible literature. The

available information highlights its high selectivity for MMP-12.

MMP-12 Inhibition Assay Protocol
A generic protocol for assessing the inhibitory activity of compounds against MMP-12 is

provided below. This is a representative method, and specific details may vary between

laboratories.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Aderamastat
against human recombinant MMP-12.

Materials:

Human recombinant catalytic domain of MMP-12

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
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Aderamastat (dissolved in DMSO)

96-well black microplates

Fluorometric microplate reader

Procedure:

Prepare a stock solution of Aderamastat in DMSO.

Create a series of dilutions of Aderamastat in the assay buffer. Ensure the final DMSO

concentration is consistent across all wells and does not exceed 1%.

In a 96-well plate, add the diluted Aderamastat solutions. Include wells for a positive control

(MMP-12 with substrate, no inhibitor) and a negative control (substrate only, no enzyme).

Add the human recombinant MMP-12 to all wells except the negative control.

Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the

inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

Immediately begin monitoring the fluorescence intensity at appropriate excitation and

emission wavelengths (e.g., 328 nm excitation and 393 nm emission) over time using a

microplate reader.

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time

curves.

Determine the percentage of inhibition for each concentration of Aderamastat using the

formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Prepare Aderamastat Dilutions

Add Dilutions to 96-well Plate

Add Recombinant MMP-12

Incubate at 37°C

Add Fluorogenic Substrate

Monitor Fluorescence

Calculate Reaction Rates

Determine % Inhibition

Calculate IC50

Click to download full resolution via product page

Caption: Experimental workflow for MMP-12 inhibition assay.
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Pharmacokinetic Properties
Pharmacokinetic data is essential for understanding the absorption, distribution, metabolism,

and excretion (ADME) of a drug candidate. Preclinical and clinical studies have provided

insights into the pharmacokinetic profile of Aderamastat.

Table 3: Summary of Preclinical Pharmacokinetic Parameters of Aderamastat in Rodents

Parameter Route Species Value

Tₘₐₓ (h) Oral Mouse
Data not publicly

available

Cₘₐₓ (ng/mL) Oral Mouse
Data not publicly

available

AUC (ng·h/mL) Oral Mouse
Data not publicly

available

t₁/₂ (h) Oral Mouse
Data not publicly

available

Bioavailability (%) Oral Mouse
Data not publicly

available

Note: Detailed preclinical pharmacokinetic data is not readily available in the public domain.

Clinical trial information indicates good plasma exposure in humans.

Conclusion
Aderamastat is a promising selective MMP-12 inhibitor with a well-defined chemical structure.

The synthesis of this molecule involves a convergent strategy, combining key intermediates to

construct the final complex structure. Its high selectivity for MMP-12 suggests a favorable

therapeutic window for the treatment of various inflammatory and fibrotic diseases. Further

disclosure of detailed quantitative biological and pharmacokinetic data will be crucial for its

continued development and clinical translation. This guide provides a foundational

understanding for researchers in the field of MMP-12 inhibition.
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To cite this document: BenchChem. [An In-depth Technical Guide to Aderamastat: Chemical
Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388083#aderamastat-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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